Ethyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
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Overview
Description
“Ethyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms . The molecule also contains sulfamoyl, ethyl, and methyl functional groups attached to the thiophene ring .
Molecular Structure Analysis
The molecular formula of this compound is C22H23NO4S2 . It has an average mass of 429.552 Da and a monoisotopic mass of 429.106842 Da .Scientific Research Applications
A Facile Synthesis Approach A four-component Gewald reaction efficiently synthesizes 2-amino-3-carboxamide derivatives of thiophene at room temperature, offering a simple way to obtain the products through filtration and recrystallization (Abaee & Cheraghi, 2013).
Innovative Synthesis of Benzodiazepine Derivatives A novel synthesis method for ethyl 4-methyl-2-(thiophen)-2,5-dihydro-1,5-benzodiazepine-3-carboxylate boasts ease of operation, excellent yields, and an environmentally friendly approach, marking a significant advancement over traditional methods (Li & Wang, 2014).
Broad Spectrum of Biological Activities Substituted thiophenes showcase a wide range of biological activities, making them valuable in pharmaceuticals and material science. Their uses span from antibacterial and antifungal to antiviral, antiprotozoal, and even applications in electronics like thin-film transistors and organic light-emitting transistors (Nagaraju et al., 2018).
Antimicrobial and Antioxidant Potentials Novel synthesized compounds exhibit significant antimicrobial and antioxidant activities, with specific compounds showing remarkable antibacterial and antifungal properties. These findings highlight the therapeutic potential of these compounds in treating infections and oxidative stress (Raghavendra et al., 2016).
Future Directions
Properties
IUPAC Name |
ethyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S2/c1-4-16-8-12-18(13-9-16)23-29(25,26)21-19(17-10-6-15(3)7-11-17)14-28-20(21)22(24)27-5-2/h6-14,23H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNILLHHJVGGUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=C(C=C3)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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